molecular formula C23H24FN3O2 B2505684 4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide CAS No. 1029765-05-6

4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide

Cat. No.: B2505684
CAS No.: 1029765-05-6
M. Wt: 393.462
InChI Key: SKQBNNLLAJNQRE-UHFFFAOYSA-N
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Description

4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .

Mode of Action

Indole derivatives are known to interact with their targets in a way that allows them to exhibit a wide range of biological activities . The specific changes resulting from these interactions would depend on the nature of the target and the specific derivative .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways would depend on the specific targets and the nature of the compound’s interaction with these targets.

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.

Biochemical Analysis

Cellular Effects

4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell cycle regulation and apoptosis . The impact of this compound on these cellular processes can lead to significant changes in cell behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, indole derivatives are known to interact with enzymes involved in metabolic pathways, thereby influencing their activity . The precise molecular interactions of this compound are essential for understanding its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability and degradation under different conditions . The temporal effects of this compound are important for its application in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Indole derivatives have been studied for their dose-dependent effects in various animal models, providing insights into their safety and efficacy . Understanding the dosage effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. Indole derivatives are known to affect metabolic flux and metabolite levels, which can influence various biochemical processes . The metabolic pathways of this compound are essential for understanding its overall biochemical impact.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is important for its effective use in biochemical research.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for understanding its precise biochemical effects.

Preparation Methods

The synthesis of 4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide involves several steps. One common method starts with 2-fluoro-4-nitrotoluene as the raw material. The synthetic route includes the following steps :

    Oxidation: Potassium permanganate is used to oxidize 2-fluoro-4-nitrotoluene.

    Chlorination: Thionyl chloride is used for chlorination.

    Amination: Methylamine is used for amination.

    Reduction: Palladium on carbon (Pd/C) is used for hydrogenation reduction to obtain the final product.

Chemical Reactions Analysis

4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, thionyl chloride for chlorination, and methylamine for amination. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide has several scientific research applications, including:

Comparison with Similar Compounds

4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2/c1-14-9-11-27(12-10-14)23(29)21-20(18-13-15(2)3-8-19(18)25-21)26-22(28)16-4-6-17(24)7-5-16/h3-8,13-14,25H,9-12H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQBNNLLAJNQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C3=C(N2)C=CC(=C3)C)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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